molecular formula C14H20BrN5O4 B8791330 tert-Butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate

Cat. No. B8791330
M. Wt: 402.24 g/mol
InChI Key: SOMLAEWRRKXEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20BrN5O4 and its molecular weight is 402.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate

Molecular Formula

C14H20BrN5O4

Molecular Weight

402.24 g/mol

IUPAC Name

tert-butyl 4-(2-amino-5-bromo-3-nitropyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20BrN5O4/c1-14(2,3)24-13(21)19-6-4-18(5-7-19)10-9(15)8-17-12(16)11(10)20(22)23/h8H,4-7H2,1-3H3,(H2,16,17)

InChI Key

SOMLAEWRRKXEDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=C2Br)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-4-chloro-3-nitro-pyridin-2-ylamine (0.126 g, 0.50 mmol) and isopropanol (9 ml) was added 1-BOC-piperazine (0.102 g, 0.55 mmol) followed by diisopropylethylamine (0.10 ml, 0.57 mmol). The reaction mixture was heated at 45° C. for 20 h, then allowed to cool to room temperature, and diluted with isopropanol (3 ml). The precipitate was collected by filtration and washed with isopropanol and diethyl ether. The title compound was thus obtained as a yellow solid (0.112 g, 56%). 1H-NMR (500 MHz, DMSO-d6) 1.42 (s, 9H, C(CH3)3), 2.99 (br s, 4H, piperazine N(CH2)2), 3.45 (br s, 4H, piperazine N(CH2)2), 7.02 (s, 2H, NH2), 8.20 (s, 1H, 6-H); LC (Method B)-MS (ESI, m/z): Rt=5.00 min—402, 404 [(M+H)+, Br isotopic pattern].
Quantity
0.126 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Yield
56%

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